molecular formula C6H7N3O2 B13260146 2-(4-Hydroxypyrimidin-2-yl)acetamide

2-(4-Hydroxypyrimidin-2-yl)acetamide

Cat. No.: B13260146
M. Wt: 153.14 g/mol
InChI Key: OORPNRJZFZIZGV-UHFFFAOYSA-N
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Description

General Significance of the Pyrimidine (B1678525) Scaffold in Medicinal Chemistry

The pyrimidine ring system is a privileged scaffold in medicinal chemistry due to its presence in a multitude of biologically important molecules, including the nucleobases cytosine, thymine, and uracil (B121893), which are fundamental components of DNA and RNA. researchgate.netajchem-a.com This inherent biological relevance has inspired the synthesis and investigation of a vast number of pyrimidine derivatives for therapeutic applications.

The versatility of the pyrimidine core allows for substitutions at various positions, leading to a diverse range of pharmacological activities. Pyrimidine-containing compounds have been successfully developed as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular drugs. orientjchem.org Marketed drugs containing the pyrimidine ring include well-known agents such as the antibacterial trimethoprim, the antiviral zidovudine (B1683550) (AZT), and the anticancer drug capecitabine. researchgate.net The ability of the pyrimidine scaffold to interact with a wide range of biological targets, including enzymes and receptors, underscores its enduring importance in the quest for new medicines. ajchem-a.com

Table 1: Examples of Marketed Drugs Containing a Pyrimidine Scaffold

Drug NameTherapeutic Class
TrimethoprimAntibacterial
Zidovudine (AZT)Antiviral (Anti-HIV)
CapecitabineAnticancer
ProquazoneAnti-inflammatory
IdoxuridineAntiviral

Overview of the 4-Hydroxypyrimidine (B43898) Moiety in Drug Discovery

The 4-hydroxypyrimidine moiety is a significant structural feature in many biologically active compounds. The presence of the hydroxyl group can influence the molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds, which are crucial for drug-target interactions. A process for preparing 4-hydroxypyrimidines has been described, highlighting their importance as intermediates in the synthesis of more complex molecules. google.com

The 4-hydroxypyrimidine core is found in various compounds with potential therapeutic applications. For instance, the synthesis of 6-ethyl-2-methyl-4-hydroxypyrimidine has been reported, showcasing the chemical accessibility of this class of compounds. google.com The reactivity of the 4-hydroxypyrimidine ring system allows for further functionalization, enabling the exploration of structure-activity relationships and the optimization of biological activity.

Contextualization of 2-(4-Hydroxypyrimidin-2-yl)acetamide within Acetamide-Linked Pyrimidine Derivatives

Derivatives of pyrimidine acetamide (B32628) have been investigated for a range of biological activities. For example, various pyrimidine acetamide derivatives have been synthesized and evaluated for their antimicrobial, anticancer, and anti-inflammatory properties. researchgate.net The specific arrangement of the 4-hydroxyl group and the 2-acetamide group in this compound suggests a molecule designed to explore specific interactions within a biological target, leveraging the hydrogen bonding capabilities of both the hydroxyl and acetamide functionalities.

Table 2: Biological Activities of Representative Pyrimidine Acetamide Derivatives

Derivative ClassReported Biological Activity
Bis-pyrimidine acetamidesAntimicrobial, Anticancer
Pyrimidine acetamido chalconesAntibacterial, Antifungal
Thiazolo[3,2-a]pyrimidine acetamidesAnticonvulsant

While specific research on the synthesis and biological evaluation of this compound is not extensively documented in publicly available literature, its structural components suggest a compound with potential for biological activity. The established significance of the pyrimidine scaffold, the 4-hydroxypyrimidine moiety, and the acetamide linkage in medicinal chemistry provides a strong rationale for the synthesis and investigation of this and related molecules. Future research into this specific compound and its analogues could unveil novel therapeutic agents with a range of pharmacological applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

2-(6-oxo-1H-pyrimidin-2-yl)acetamide

InChI

InChI=1S/C6H7N3O2/c7-4(10)3-5-8-2-1-6(11)9-5/h1-2H,3H2,(H2,7,10)(H,8,9,11)

InChI Key

OORPNRJZFZIZGV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(NC1=O)CC(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 4 Hydroxypyrimidin 2 Yl Acetamide and Analogues

Strategies for Constructing the 4-Hydroxypyrimidine (B43898) Ring System

The formation of the 4-hydroxypyrimidine core, which exists in tautomeric equilibrium with its 4(3H)-pyrimidone form, is a critical step in the synthesis of the target compound. This can be achieved through various cyclization and functionalization strategies.

Cyclocondensation reactions are a cornerstone of pyrimidine (B1678525) synthesis, involving the formation of the heterocyclic ring from acyclic precursors. A common and well-established method is the reaction between a β-ketoester and an amidine. google.com This approach, known as the Prinzbach pyrimidine synthesis, directly yields the substituted pyrimidine ring. However, the yield can be variable depending on the specific amidine used, and the cost of certain amidines can be a limitation for large-scale synthesis. google.com

Another widely used cyclocondensation strategy involves reacting a β-ketoester with thiourea. google.com This method typically proceeds in high yield to form a 2-mercapto-4-hydroxypyrimidine intermediate. Subsequent desulfurization, often accomplished using Raney nickel, removes the thiol group to afford the desired 4-hydroxypyrimidine. google.com While effective, the use of Raney nickel presents challenges in an industrial setting due to its cost and handling requirements. google.com

More contemporary approaches include multi-component reactions that allow for the construction of the pyrimidine ring in a single step from simpler starting materials. For example, a three-component coupling reaction catalyzed by zinc chloride (ZnCl₂) can produce 4,5-disubstituted pyrimidine derivatives from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org Similarly, reactions involving ketones, aldehydes, or esters with amidines in the presence of an iron(II)-complex can provide various pyrimidine derivatives with good functional group tolerance. organic-chemistry.org

Table 1: Overview of Cyclocondensation Reactions for 4-Hydroxypyrimidine Synthesis

Reaction TypePrecursorsReagents/CatalystsOutcomeKey Features
Prinzbach Synthesis β-ketoester, Amidine-4-HydroxypyrimidineDirect synthesis, yield varies with amidine. google.com
Thiourea Condensation β-ketoester, ThioureaRaney Nickel (for desulfurization)4-HydroxypyrimidineHigh yield, but uses expensive/hazardous Raney Nickel. google.com
Three-Component Coupling Enamine, Triethyl orthoformate, Ammonium acetateZnCl₂4,5-Disubstituted pyrimidineSingle-step synthesis of substituted pyrimidines. organic-chemistry.org
Iron-Catalyzed Reaction Ketone/Aldehyde/Ester, AmidineTEMPO, Iron(II)-complexSubstituted pyrimidineOperationally simple, broad functional group tolerance. organic-chemistry.org

An alternative to building the ring from scratch is to modify an existing pyrimidine ring. A substituent at the 4-position of a pre-formed pyrimidine can be converted into a hydroxyl group. google.com This often involves nucleophilic substitution reactions where a leaving group, such as a halogen, at the C4 position is displaced by a hydroxide (B78521) ion. Another approach involves the oxidation of a suitable precursor to introduce the hydroxyl group. For instance, 4-hydroxypyrimidine is a precursor to uracil (B121893) (2,4-dihydroxypyrimidine) through an oxidation process.

Approaches for Introducing the Acetamide (B32628) Side Chain at the C2 Position

Once the 4-hydroxypyrimidine core is established, the next critical step is the installation of the acetamide side chain at the C2 position.

A common strategy for forging the C2-acetamide bond involves the S-alkylation of a 2-thiouracil (B1096) or 2-mercapto-4-hydroxypyrimidine precursor. researchgate.net The sulfur atom at the C2 position acts as a nucleophile, reacting with a haloacetamide, such as 2-chloroacetamide (B119443) or 2-bromoacetamide, to form a 2-(acetylthio)pyrimidine intermediate. Subsequent removal of the sulfur atom, for example through reductive desulfurization, would yield the final 2-(4-hydroxypyrimidin-2-yl)acetamide. A reported synthesis for an analogue involves the reaction of 4,6-diamino-pyrimidine-2-thiol with 2-chloro-N-phenylacetamide in the presence of potassium hydroxide, demonstrating the formation of the S-C bond. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, represent another powerful tool for creating carbon-carbon bonds at the pyrimidine core. nih.gov A 2-halopyrimidine derivative can be coupled with a suitable organoboron reagent to introduce the desired side chain. While not a direct route to the acetamide, this method could be used to install a precursor group that is then converted to the acetamide functionality in subsequent steps. nih.gov

Further structural diversity can be achieved by modifying the nitrogen atom of the acetamide side chain. The synthesis of N-substituted acetamide derivatives is a common practice in medicinal chemistry to explore structure-activity relationships. nih.gov Starting with 2-(4-hydroxypyrimidin-2-yl)acetic acid (obtained, for example, by hydrolysis of the corresponding ester or nitrile), standard amide coupling reactions can be employed. Reacting the carboxylic acid with a variety of primary or secondary amines in the presence of a coupling agent (e.g., HATU, EDCI) would yield a library of N-substituted this compound analogues. chemrxiv.org Alternatively, the synthesis can start from a precursor like 4-aminophenol, which is reacted with chloroacetyl chloride to form 2-chloro-N-(4-hydroxyphenyl)acetamide, an intermediate that could potentially be used to build the pyrimidine ring. nih.govresearchgate.net

Table 2: Selected Approaches for Acetamide Side Chain Introduction and Derivatization

MethodPrecursorReagentsIntermediate/ProductKey Features
S-Alkylation 2-Mercapto-4-hydroxypyrimidineHaloacetamide (e.g., 2-chloroacetamide)2-[(4-Hydroxy-pyrimidin-2-yl)sulfanyl]acetamideForms a sulfur-carbon linkage, requires subsequent desulfurization. researchgate.netnih.gov
Suzuki Coupling 2-HalopyrimidineOrganoboron reagent2-Substituted pyrimidineVersatile for C-C bond formation, may require further functional group manipulation. nih.gov
Amide Coupling 2-(4-Hydroxypyrimidin-2-yl)acetic acidAmine, Coupling agent (e.g., HATU)N-Substituted this compoundAllows for extensive derivatization of the acetamide nitrogen. chemrxiv.org

Multi-step Synthesis Pathways for Complex this compound Derivatives

The synthesis of more complex derivatives often requires multi-step reaction sequences that combine several of the strategies mentioned above. nih.govnih.gov Such pathways allow for the controlled and sequential introduction of various functional groups onto the pyrimidine scaffold.

A hypothetical multi-step synthesis for a complex analogue could begin with the construction of a substituted pyrimidine ring. For example, a multi-component reaction could be used to create a pyrimidine core with specific substituents at the C5 and C6 positions. organic-chemistry.org This could be followed by the introduction of a thiol group at the C2 position, which then serves as a handle for alkylation with a substituted N-aryl chloroacetamide to install the side chain. nih.gov Finally, functional groups on the N-aryl ring or on the pyrimidine core itself could be further modified. For instance, a nitro group could be reduced to an amine, which could then be acylated or alkylated. This modular approach provides access to a wide array of complex structures for chemical and biological investigation. nih.govnih.gov The synthesis of 2-(pyridin-2-yl) pyrimidine derivatives provides a concrete example of a multi-step pathway involving the creation of a pyrimidine-5-carboxylic acid intermediate, which is then coupled with various amines to generate a library of amide derivatives. mdpi.com

Biological Activities and Preclinical Investigations of 2 4 Hydroxypyrimidin 2 Yl Acetamide Derivatives

Anticonvulsant Activity Profiling

Derivatives of 2-(4-hydroxypyrimidin-2-yl)acetamide have been investigated for their potential as anticonvulsant agents. These studies employ various in vitro and in vivo models to assess efficacy and elucidate potential mechanisms of action.

The anticonvulsant properties of pyrimidine (B1678525) derivatives are often evaluated using standard preclinical models of epilepsy. In vivo assessments commonly include the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure model, which represent generalized tonic-clonic and absence seizures, respectively. actapharmsci.comnih.govekb.egnih.govfrontiersin.org For instance, a study on (4-amino-6-hydroxypyrimidin-2-yl)thio-N-acetamides, which are structurally related to this compound, demonstrated their ability to prevent lethality, reduce the number and severity of seizures, and increase the latency period in a PTZ-induced seizure model in rats. actapharmsci.com

Another relevant model is the 6 Hz psychomotor seizure test, which is considered a model for therapy-resistant partial seizures. nih.gov While specific data for this compound in these models is not extensively detailed in the reviewed literature, the consistent activity of related pyrimidine-based compounds underscores the potential of this chemical class. nih.govnih.govfrontiersin.org

Table 1: Common In Vivo Models for Anticonvulsant Activity Screening

Model Seizure Type Modeled Typical Endpoints
Maximal Electroshock (MES) Generalized tonic-clonic Abolition of tonic hindlimb extension
Pentylenetetrazole (PTZ) Absence, myoclonic Prevention of clonic and tonic seizures, increased seizure latency
6 Hz Seizure Test Therapy-resistant partial Protection against seizure activity

The anticonvulsant effects of this compound derivatives are hypothesized to arise from their interaction with several key neurological targets. Molecular docking studies of structurally similar compounds have suggested potential affinities for GABAergic and glutamatergic system components, as well as for certain enzymes involved in neuronal excitability. actapharmsci.com

GABAA Receptor Modulation: The gamma-aminobutyric acid type A (GABAA) receptor is a primary inhibitory neurotransmitter receptor in the central nervous system. Positive allosteric modulation of this receptor enhances GABAergic inhibition, leading to a reduction in neuronal excitability. Docking studies on related pyrimidine derivatives have indicated a potential binding affinity for the GABAA receptor, suggesting this as a possible mechanism for their anticonvulsant effects. actapharmsci.comnih.gov

GABA-Transaminase (GABA-AT) Inhibition: GABA-AT is the enzyme responsible for the degradation of GABA. Inhibition of this enzyme would lead to increased synaptic concentrations of GABA, thereby enhancing inhibitory neurotransmission. This mechanism has also been proposed for related pyrimidine compounds based on computational analyses. actapharmsci.comekb.eg

Carbonic Anhydrase II Inhibition: Carbonic anhydrase II is an enzyme found in glial cells that plays a role in regulating pH and ion balance in the brain. Its inhibition can lead to anticonvulsant effects. Some pyrimidine derivatives have been investigated for their potential to inhibit this enzyme. actapharmsci.comnih.govmdpi.com

NMDA Receptor Modulation: The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate (B1630785) receptor that plays a crucial role in excitatory neurotransmission. Antagonism or modulation of the NMDA receptor can reduce neuronal hyperexcitability and has been a target for antiepileptic drug development. epilepsysociety.org.uk In silico studies have suggested that derivatives of this compound may have an affinity for the NMDA receptor. actapharmsci.com

Histone Deacetylase (HDAC) Inhibition

The hydroxypyrimidine scaffold present in this compound is of interest in the context of histone deacetylase (HDAC) inhibition, a mechanism with therapeutic potential in cancer and other diseases. nih.govnih.gov

HDACs are zinc-dependent enzymes, and their inhibitors typically feature a zinc-binding group (ZBG) that coordinates with the zinc ion in the enzyme's active site. nih.govresearchgate.net While hydroxamic acids are common ZBGs, there is ongoing research into novel chemical moieties that can fulfill this role. nih.gov The hydroxy-pyrimidine scaffold has been identified as a novel ZBG for HDAC inhibitors. nih.govresearchgate.net A small molecule with a hydroxy-pyrimidine scaffold, BRD-2577, was found to inhibit multiple HDAC enzymes. nih.gov This suggests that the 4-hydroxypyrimidine (B43898) moiety within this compound could potentially interact with the zinc ion in the active site of HDACs.

There are multiple HDAC isoenzymes, and achieving selective inhibition of specific isoforms is a key goal in the development of HDAC inhibitors to improve efficacy and reduce side effects. nih.govnih.govresearchgate.net The selectivity of an HDAC inhibitor is influenced by the chemical structure of its ZBG, linker, and cap group. nih.gov While some hydroxypyrimidine-based inhibitors have been identified as pan-selective, meaning they inhibit multiple HDAC isoenzymes, further structural modifications could potentially lead to enhanced selectivity for specific HDAC classes or individual isoforms. nih.govnih.govnih.gov The isoenzyme selectivity profile of this compound itself has not been extensively characterized in the available literature.

Anti-inflammatory Potential and Associated Mechanisms

Derivatives containing the acetamide (B32628) moiety have been explored for their anti-inflammatory properties, suggesting a potential role for this compound in this therapeutic area. nih.govgalaxypub.coresearchgate.netnih.gov

The anti-inflammatory effects of such compounds are often investigated through their ability to modulate key mediators of the inflammatory response, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). nih.govnih.govnih.gov

COX-2 Inhibition: Cyclooxygenase-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. Selective inhibition of COX-2 is a common strategy for the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.govnih.govmdpi.com Various acetamide derivatives have been synthesized and evaluated as selective COX-2 inhibitors. galaxypub.co

TNF-α Modulation: Tumor necrosis factor-alpha is a pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory diseases. nih.govnih.gov Modulation of TNF-α production or signaling is a validated therapeutic approach for a range of inflammatory conditions. Acetamide derivatives have been investigated for their ability to inhibit the production of pro-inflammatory cytokines, including TNF-α. galaxypub.co For example, certain N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues have been shown to act as dual inhibitors of TNF-α- and IL-6-induced cell adhesion. nih.gov

Table 2: Investigated Anti-inflammatory Mechanisms of Acetamide Derivatives

Mechanism Target Role in Inflammation
COX-2 Inhibition Cyclooxygenase-2 Catalyzes the synthesis of pro-inflammatory prostaglandins
TNF-α Modulation Tumor Necrosis Factor-alpha Pro-inflammatory cytokine that drives inflammatory cascades

Antiviral and Antimicrobial Research

Derivatives of the pyrimidine acetamide core have been a focal point of research aimed at discovering new agents to combat viral and microbial infections. Studies have investigated their efficacy against HIV and a broad range of bacteria and fungi.

The pyrimidine scaffold is a key component in several antiretroviral agents, and researchers have explored its modification to develop novel inhibitors of critical HIV enzymes. A significant strategy has involved the rational design of compounds capable of dually inhibiting both HIV reverse transcriptase (RT) and integrase (IN). nih.gov

One approach involved the N-3 hydroxylation of the pyrimidine-2,4-dione ring, a core structure related to 4-hydroxypyrimidine. nih.govnih.gov This modification was designed to create a chelating triad (B1167595) that, along with a hydrophobic benzyl (B1604629) group, could satisfy the structural requirements for binding to the integrase active site, while preserving the compound's ability to inhibit reverse transcriptase. nih.govnih.gov This led to the development of a novel class of dual-activity anti-HIV compounds with low to sub-micromolar inhibitory concentrations. nih.gov

Other research has focused on different acetamide derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). A series of 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide (TTA) derivatives were synthesized and evaluated as potent HIV-1 inhibitors. nih.gov Similarly, 1,3,4-oxadiazole (B1194373) derivatives containing indole (B1671886) and acetamide moieties were found to exhibit potent inhibitory effects on HIV-1 infectivity by targeting Tat-mediated viral transcription. researchgate.net

Compound ClassTargetKey FindingsReference
N-3 Hydroxylated Pyrimidine-2,4-dionesHIV Reverse Transcriptase (RT) & Integrase (IN)Minimal structural modification on an NNRTI scaffold introduced potent dual inhibitory activity. nih.gov
2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)acetamide DerivativesHIV-1 Reverse TranscriptaseCompounds 7f (EC₅₀=0.17 µM) and 7g (EC₅₀=0.36 µM) showed potent inhibition of HIV-1 replication. nih.gov
1,3,4-Oxadiazole Derivatives with Indole and AcetamideHIV-1 Tat-mediated TranscriptionCompounds 9 (EC₅₀=0.17 µM) and 13 (EC₅₀=0.24 µM) demonstrated potent inhibition of HIV-1 infectivity. researchgate.net
2-Phenylamino-4-phenoxyquinoline DerivativesHIV-1 Reverse TranscriptaseCompounds 6b (IC₅₀=1.93 µM) and 6d (IC₅₀=1.22 µM) showed inhibitory activity similar to Nevirapine. mdpi.com

Beyond their antiviral properties, various acetamide derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens. preprints.orgijres.org

For instance, a series of N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives were synthesized and screened for their in vitro antimicrobial activity. ijres.org Within this series, compounds containing fluorine substitutions (compounds 8d and 8h ) showed activity that was equal to or greater than standard drugs against bacterial strains like Proteus mirabilis and Bacillus subtilis, and fungal strains such as Candida albicans and Aspergillus fumigates. ijres.org

In another study, new thiopyrimidin-benzenesulfonamide compounds were developed, with several derivatives exhibiting potent, wide-spectrum antimicrobial activity. preprints.org Specifically, compounds M6 , M19 , M20 , and M25 were effective against all tested isolates, producing zones of inhibition (ZOIs) ranging from 15 to 30 mm against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. preprints.org The hybridization of different bioactive scaffolds, such as linking 2-mercaptobenzothiazole (B37678) with various aryl amines via an acetamide linker, has also yielded compounds with significant antibacterial activity comparable to the standard drug levofloxacin (B1675101). nih.gov These findings underscore the utility of the acetamide framework in developing novel agents to combat a variety of microbial infections, including those from multidrug-resistant pathogens. mdpi.com

Compound ClassTested OrganismsKey FindingsReference
Fluoro-substituted N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamides (8d, 8h)P. mirabilis, B. subtilis, C. albicans, A. fumigatesExhibited antimicrobial activity equal to or greater than standard drugs. ijres.org
Halophenyl-thio-N-substituted sulfonyl phenyl acetamide Derivatives (M6, M19, M20, M25)Gram-positive, Gram-negative, and fungal strainsShowed potent, wide-spectrum activity with ZOIs of 15-30 mm against K. pneumoniae and P. aeruginosa. preprints.org
2-Mercaptobenzothiazole Acetamide Derivatives (2b, 2c, 2i)Bacterial strainsDemonstrated significant antibacterial activity comparable to levofloxacin and promising antibiofilm potential. nih.gov
4-Trifluoromethyl Bithiazole Derivatives (8a, 8j)Gram-positive and Gram-negative bacteriaCompound 8j showed a broad spectrum of activity, including against antibiotic-resistant clinical isolates. rsc.org

Anticancer Activity Evaluation

The antiproliferative properties of pyrimidine acetamide derivatives have been extensively evaluated against various human cancer cell lines, revealing promising candidates for further development.

Research has demonstrated that acetamide derivatives can exhibit potent cytotoxic effects across a diverse panel of cancer cell lines. Certain N-(naphthalen-2-yl)acetamide derivatives bearing a quinolin-2(1H)-one moiety were synthesized and tested against nasopharyngeal, lung, liver, renal, and gastric cancer cell lines. nih.gov Among these, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18 ) was particularly active against the nasopharyngeal carcinoma cell line NPC-TW01, with an IC₅₀ value of 0.6 μM. nih.gov

Other studies have explored different structural modifications. Thiazole-2-acetamide derivatives have shown significant antiproliferative activity, with some compounds being more potent than the reference drug combretastatin (B1194345) A-4. nih.gov For example, compound 10a displayed strong activity against the MCF-7 breast cancer cell line (IC₅₀ = 4 µM). nih.gov Similarly, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives were evaluated, with compound 8a being the most active against Hela cervical cancer cells, showing an IC₅₀ of 1.3 µM. These studies highlight the broad potential of this chemical class against various malignancies.

Compound/ClassCancer Cell LineActivity (IC₅₀)Reference
N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18)NPC-TW01 (Nasopharyngeal)0.6 µM nih.gov
Thiazole-2-acetamide Derivative (10a)MCF-7 (Breast)4 µM nih.gov
Thiazole-2-acetamide Derivative (10o)MDAMB-231 (Pancreatic)3 µM nih.gov
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-acetamide Derivative (8a)Hela (Cervical)1.3 µM
Pyridin-4-ylimino)acetamide Derivative (4c, 4d, 4e, 4g)HL-60 (Leukemia)<12 µg/ml researchgate.net

Investigations into the mechanisms underlying the anticancer activity of these derivatives have identified several molecular pathways. A common mechanism involves the induction of apoptosis and interference with the cell cycle.

For instance, the highly active compound 18 was found to inhibit the proliferation of NPC-TW01 cells by causing an accumulation of cells in the S phase of the cell cycle in a time- and concentration-dependent manner. nih.gov Other derivatives have been shown to induce programmed cell death. Thiazole-acetamide compounds were demonstrated to act as tubulin polymerization inhibitors, leading to apoptosis by activating caspases 3 and 9, up-regulating the pro-apoptotic protein Bax, and down-regulating the anti-apoptotic protein Bcl-2. nih.gov Further mechanistic studies on different thiazole-based acetamides confirmed apoptosis induction through the activation of caspase 3, a reduction in the mitochondrial membrane potential (MMP), and the generation of reactive oxygen species (ROS). These findings suggest that pyrimidine acetamide derivatives can exert their antiproliferative effects through multiple, well-established cancer therapy pathways.

Other Emerging Therapeutic Applications

In addition to the activities detailed above, research has uncovered other potential therapeutic uses for acetamide derivatives, including applications in bone health and as antioxidants.

Bone Anabolic Agents: While not directly anabolic, certain acetamide derivatives have shown potential in treating bone loss diseases. One study identified N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (PPOAC-Bz ) as a potent inhibitor of osteoclastogenesis, the process of bone resorption. nih.gov This compound was shown to block the formation of mature osteoclasts and suppress their bone-resorbing activity in vitro. nih.gov Furthermore, in an in vivo model, PPOAC-Bz was effective at preventing bone loss induced by ovariectomy, suggesting its potential as a therapeutic agent for osteolytic disorders like osteoporosis. nih.gov

Antioxidant Potential: Several studies have reported on the antioxidant activity of new acetamide derivatives. nih.govnih.gov The antioxidant capacity of these compounds was evaluated using in vitro assays that measure the scavenging of free radicals, such as the ABTS radical. nih.govnih.gov The research also assessed the ability of these compounds to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages, indicating their potential to protect biological systems from oxidative damage. nih.govnih.govresearchgate.net Other related structures, such as flavonoid acetamide derivatives, have also been evaluated for their antioxidant properties using the DPPH assay. mdpi.com

Computational and Theoretical Studies on 2 4 Hydroxypyrimidin 2 Yl Acetamide Systems

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. This analysis is fundamental in structure-based drug design, providing insights into the binding mode and affinity of a compound. For derivatives of the 2-(4-hydroxypyrimidin-2-yl)acetamide scaffold, docking studies have been instrumental in elucidating interactions with various protein targets.

The key structural features of the scaffold—the 4-hydroxypyrimidine (B43898) ring and the acetamide (B32628) side chain—are capable of forming a range of non-covalent interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: The hydroxyl group and nitrogen atoms in the pyrimidine (B1678525) ring, as well as the amide group in the side chain, can act as hydrogen bond donors and acceptors. These interactions with polar amino acid residues (e.g., Serine, Threonine, Aspartate, Glutamine) are often critical for binding affinity and specificity.

Hydrophobic Interactions: The pyrimidine ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan within the binding pocket.

In studies involving similar heterocyclic compounds, these interactions are shown to be essential for potent biological activity. For instance, in the context of enzyme inhibition, the pyrimidine core often anchors the molecule within the active site, while substituted side chains explore adjacent pockets to form additional favorable contacts. Docking studies on related acetamide derivatives have revealed that the terminal amide can form crucial hydrogen bonds that confer selectivity for the target protein. nih.govnih.govresearchgate.net

Below is a table summarizing the potential binding interactions for the this compound scaffold with hypothetical protein residues, based on its chemical structure.

Molecular MoietyPotential Interaction TypeInteracting Amino Acid Residue (Example)
4-Hydroxyl GroupHydrogen Bond Donor/AcceptorAsp, Glu, Gln, Asn, His
Pyrimidine Ring NitrogensHydrogen Bond AcceptorSer, Thr, Lys, Arg, Gln
Pyrimidine Ringπ-π Stacking / HydrophobicPhe, Tyr, Trp, Leu, Val
Acetamide Carbonyl (C=O)Hydrogen Bond AcceptorLys, Arg, Ser, Thr, Asn
Acetamide Amine (N-H)Hydrogen Bond DonorAsp, Glu, Gln

In Silico ADMET Predictions for Scaffold Optimization

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a vital component of modern drug discovery, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles at an early stage. iipseries.orgnih.gov For the this compound scaffold, these predictions guide chemical modifications to enhance drug-likeness.

Absorption and distribution govern a drug's bioavailability and its ability to reach the target tissue. Key parameters are predicted based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and hydrogen bonding capacity.

Human Intestinal Absorption (HIA): Compounds with high polarity, such as this compound, due to the presence of hydroxyl and amide groups, are generally predicted to have good water solubility but may exhibit moderate to good intestinal absorption. niscpr.res.in

Caco-2 Permeability: This is an in vitro model for intestinal absorption. The polar nature of the scaffold might suggest moderate permeability.

Blood-Brain Barrier (BBB) Penetration: The high polar surface area and number of hydrogen bond donors/acceptors would likely lead to a prediction of poor BBB penetration, suggesting the compound is more suitable for targeting peripheral tissues.

Plasma Protein Binding (PPB): The extent of binding to plasma proteins like albumin affects the free concentration of a drug. While specific predictions require sophisticated models, the presence of polar functional groups may result in moderate PPB. nih.gov

ADMET ParameterPredicted Characteristic for the ScaffoldStructural Rationale
Human Intestinal Absorption (HIA)GoodHigh polarity and solubility; likely good oral absorption. niscpr.res.in
Caco-2 PermeabilityModerateBalance between solubility and membrane permeability.
Blood-Brain Barrier (BBB) PenetrationLow / CNS InactiveHigh polar surface area (TPSA) due to OH and CONH2 groups.
P-glycoprotein (P-gp) SubstrateLikely Non-substrateP-gp often transports more lipophilic compounds. nih.govresearchgate.net
Plasma Protein Binding (PPB)ModeratePresence of polar, hydrogen-bonding groups. nih.gov

Metabolic stability determines the half-life of a drug in the body. The primary sites of metabolism are the liver, mediated mainly by Cytochrome P450 (CYP) enzymes. In silico models can predict whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

For this compound, the pyrimidine ring is a potential site for oxidation. The acetamide linkage could be susceptible to hydrolysis by amidase enzymes. Predicting interactions with CYP enzymes is complex, but compounds with multiple heteroatoms can be substrates. However, the scaffold's relatively simple and polar nature might confer a degree of metabolic stability compared to more complex, lipophilic molecules. nih.gov Optimization often involves modifying the scaffold to block potential sites of metabolism without compromising biological activity.

Quantum Chemical Calculations and Spectroscopic Analysis (e.g., DFT, NMR, MS correlation)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic structure, reactivity, and spectroscopic properties. nih.govresearchgate.net These methods are used to calculate optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and to correlate theoretical data with experimental results from NMR and mass spectrometry (MS). nih.govnih.govresearchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), such as around the carbonyl oxygen and pyrimidine nitrogens. Blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack), typically around the amide and hydroxyl hydrogens.

Spectroscopic Correlation: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.netepstem.net By comparing calculated shifts with experimental spectra, the precise structure and conformation of a molecule can be confirmed. This correlation is invaluable for structural elucidation, especially for novel compounds. Theoretical calculations of vibrational frequencies can also be correlated with experimental IR spectra. researchgate.net

Quantum Chemical ParameterSignificancePredicted Insights for this compound
E_HOMOEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Likely localized on the electron-rich pyrimidine ring.
E_LUMOEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Likely distributed across the conjugated system.
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and kinetic stability.A moderate gap would suggest a balance of stability and reactivity.
Dipole MomentMeasures the overall polarity of the molecule.A significant dipole moment is expected due to polar functional groups.
Molecular Electrostatic Potential (MEP)Identifies sites for intermolecular interactions.Negative potential on O/N atoms; positive potential on N-H/O-H protons.

Tautomeric Equilibrium Analysis of the 4-Hydroxypyrimidine Moiety

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. The 4-hydroxypyrimidine moiety of the title compound can exist in two primary tautomeric forms: the enol form (4-hydroxypyrimidine) and the keto form (4(3H)-pyrimidinone).

Tautomeric equilibrium between the enol (4-hydroxypyrimidine) and keto (4(3H)-pyrimidinone) forms.
Figure 1: Tautomeric equilibrium of the 4-hydroxypyrimidine ring.

Numerous computational and experimental studies have investigated this equilibrium in related systems. acs.orgnih.govacs.org The overwhelming evidence indicates that the equilibrium strongly favors the keto tautomer (4(3H)-pyrimidinone) in both the gas phase and in solution. acs.orgchemicalbook.com

The preference for the keto form is attributed to several factors:

Bond Strengths: The formation of a C=O double bond in the keto form is energetically more favorable than the C=C bond formed in the enol tautomer.

Electronic Delocalization: While the enol form has a fully aromatic pyrimidine ring, the amide-like resonance in the keto form provides significant stabilization.

Thermodynamic Stability: High-level computational studies, including G3 and CBS-APNO methods, have calculated the keto form to be significantly lower in energy than the enol form. acs.org

Understanding this tautomeric preference is critical, as the dominant tautomer dictates the molecule's shape, electronic properties, and, most importantly, its hydrogen bonding patterns in a biological receptor site. The stable keto form presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), a pattern crucial for molecular recognition in many biological systems. chemicalbook.com

Advanced Research Methodologies and Future Perspectives

High-Throughput Screening for Novel 2-(4-Hydroxypyrimidin-2-yl)acetamide Modulators

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of thousands to millions of compounds to identify those that interact with a specific biological target. For a compound like this compound, HTS can be pivotal in discovering its unknown biological modulators or in using its scaffold as a starting point to find more potent derivatives.

An HTS campaign would typically involve a specific biological assay, such as an enzyme inhibition or receptor binding assay. For instance, if a kinase was identified as a potential target for pyrimidine-based compounds, a library of diverse small molecules could be screened for their ability to inhibit its activity. acs.org Recent technological advancements, including the use of mass spectrometry, have expanded the application of HTS, allowing for the screening of unlabelled biomolecules and accommodating a wider range of biological targets. embopress.org A visual HTS technique using fluorescent probes has also been successfully developed for identifying inhibitors of specific enzymes like Dipeptidyl peptidase IV (DPPIV). nih.gov

The process involves miniaturizing the assay into a multi-well plate format (e.g., 384- or 1536-well plates) and using automated robotics to add reagents, incubate, and measure the results. The data generated is then analyzed to identify "hits"—compounds that exhibit a desired level of activity.

Table 1: Illustrative High-Throughput Screening Cascade for a Hypothetical Target

PhaseDescriptionCompound Library SizeHit CriteriaOutcome
Primary Screen Single-concentration screen to identify initial hits.~500,000>50% inhibition2,500 initial hits (0.5% hit rate)
Confirmatory Screen Re-testing of initial hits to eliminate false positives.2,500Confirmed >50% inhibition1,800 confirmed hits
Dose-Response Testing confirmed hits at multiple concentrations to determine potency (IC₅₀).1,800IC₅₀ < 10 µM150 potent hits
Secondary Assays Evaluation of potent hits in orthogonal or cell-based assays for functional activity and selectivity.150Cell activity EC₅₀ < 20 µM20 lead candidates

Chemoinformatics and Machine Learning in Derivative Design

Chemoinformatics and machine learning (ML) have become indispensable tools in medicinal chemistry, transforming the way new drug candidates are designed. nih.govnovartis.com These computational approaches use algorithms to analyze large datasets of chemical structures and their associated biological activities to build predictive models. researchgate.net For derivatives of this compound, these methods can accelerate the design-synthesize-test cycle significantly.

One of the key applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models establish a mathematical relationship between the chemical features of a molecule (descriptors) and its biological activity. nih.gov For pyrimidine (B1678525) and uracil (B121893) derivatives, data-driven machine learning has been used to create QSAR models that predict antiproliferative activity against cancer cell lines. nih.gov These models can then be used to virtually screen new, un-synthesized derivatives of this compound, prioritizing those with the highest predicted potency.

Machine learning algorithms, such as random forests and support vector machines, can capture complex, non-linear relationships between chemical structure and activity. researchgate.net These models are trained on existing data and can be used for various tasks, including predicting off-target effects, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and identifying novel scaffolds.

Table 2: Key Molecular Descriptors Used in Chemoinformatics for Pyrimidine Derivatives

Descriptor TypeExamplesInformation Provided
Topological Molecular Weight, Wiener Index, Balaban IndexSize, shape, and degree of branching of the molecule.
Electronic Dipole Moment, HOMO/LUMO energies, Partial ChargesDistribution of electrons and reactivity.
Physicochemical LogP (lipophilicity), Polar Surface Area (PSA)Solubility, permeability, and ability to cross cell membranes.
Structural (2D/3D) Molecular Fingerprints, Pharmacophore ModelsPresence of specific functional groups and their spatial arrangement.

Rational Drug Design Strategies based on Structural Insights

Rational drug design leverages detailed knowledge of a biological target's three-dimensional structure to create specific and potent inhibitors. rsc.org This approach is particularly effective when the crystal structure of the target protein, often in complex with a ligand, is available. For a compound like this compound, if its biological target is known and structurally characterized, new derivatives can be designed with atomic-level precision.

The process begins with identifying the binding site or "pocket" on the target protein. Computational tools like molecular docking are then used to predict how derivatives of the parent compound might fit into this pocket. nih.gov The goal is to design molecules that form optimal interactions—such as hydrogen bonds, hydrophobic interactions, and ionic bonds—with key amino acid residues in the binding site. This structure-based design can lead to significant improvements in binding affinity and selectivity. For example, the design of pyrimidine-based hydroxamic acid derivatives as dual inhibitors for cancer therapy was guided by such a rational strategy. nih.gov

Exploration of Multi-Target Directed Ligands

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov The "one molecule, one target" paradigm has often proven insufficient for treating such multifactorial conditions. nih.gov This has led to the development of Multi-Target Directed Ligands (MTDLs)—single molecules designed to interact with two or more distinct biological targets simultaneously. acs.org

Development of Prodrug Strategies for Enhanced Delivery

A significant challenge in drug development is ensuring that an active compound can reach its target in the body in sufficient concentrations. Poor physicochemical properties, such as low solubility or limited permeability across cell membranes, can hinder a drug's effectiveness. irjmets.com Prodrug strategies offer a powerful solution to these challenges by chemically modifying the active drug into an inactive or less active form that is converted back to the parent drug in the body. nih.gov

For this compound, which contains hydroxyl (-OH) and amide (-CONH₂) groups, several prodrug approaches could be envisioned. mdpi.com These functional groups can be masked with promoieties—temporary chemical groups—that alter the molecule's properties. For example, esterifying the hydroxyl group can increase lipophilicity and enhance membrane permeability. The choice of promoiety can be tailored to improve specific characteristics like water solubility for intravenous administration or to achieve targeted delivery to specific tissues or cells. irjmets.comnih.gov

Table 3: Potential Prodrug Strategies for this compound

StrategyTarget Functional GroupPromoietiesGoal
Increase Lipophilicity Hydroxyl (-OH)Esters (e.g., acetate, pivalate), CarbonatesEnhance absorption across biological membranes.
Increase Water Solubility Hydroxyl (-OH) or Amide (N-H)Phosphates, Amino acid esters, GlycosidesEnable formulation for intravenous administration.
Targeted Delivery Hydroxyl (-OH)Linkers sensitive to specific enzymes (e.g., esterases) overexpressed in target tissue.Concentrate the active drug at the site of action, reducing systemic side effects.
Sustained Release Hydroxyl (-OH)Polymeric carriers, Long-chain fatty acidsProlong the duration of action from a single dose.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-(4-Hydroxypyrimidin-2-yl)acetamide?

  • Purity Analysis : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard methods. For example, purity validation for structurally similar pyrimidine derivatives often employs HPLC with UV detection at 95% purity thresholds .
  • Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond lengths and angles, as demonstrated in studies of 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (mean C–C bond length: 0.004 Å; R factor: 0.048) . Complementary techniques include IR spectroscopy for functional group identification and mass spectrometry (MS) for molecular weight verification.

Q. How can researchers design efficient synthetic routes for this compound?

  • Computational Reaction Design : Utilize quantum chemical calculations and reaction path search methods to predict feasible pathways. The ICReDD framework combines computational and experimental sciences to optimize reaction steps and reduce trial-and-error approaches .
  • Analog Synthesis Strategies : Refer to methodologies for analogous compounds, such as coupling pyrimidine derivatives with acetamide groups via nucleophilic substitution or condensation reactions . For example, imidazo[1,2-a]pyrimidine derivatives are synthesized using carbodiimide-mediated coupling .

Advanced Research Questions

Q. What methodologies are effective in resolving contradictory data regarding the biological activity of this compound and its analogs?

  • Comparative Meta-Analysis : Systematically compare datasets across studies using statistical tools to identify variables (e.g., assay conditions, solvent systems) that contribute to discrepancies. This approach aligns with best practices in medicinal chemistry for validating antileishmanial or antimalarial activities in related acetamide compounds .
  • In Silico Validation : Apply molecular docking or pharmacophore modeling to reconcile experimental bioactivity with predicted binding affinities. Tools like PubChem’s computed properties (e.g., LogD, polar surface area) can guide hypotheses .

Q. How can advanced computational modeling be applied to predict the reactivity of this compound in novel chemical reactions?

  • Quantum Chemical Simulations : Use density functional theory (DFT) to calculate transition states and activation energies. The ICReDD program employs such methods to design reactions like C–H functionalization or cross-coupling, validated experimentally .
  • Machine Learning (ML) : Train models on existing reaction datasets (e.g., PubChem) to predict optimal catalysts or solvent systems. ML-driven platforms can identify under-explored reaction spaces for pyrimidine-acetamide derivatives .

Q. What strategies are recommended for optimizing reaction conditions to minimize by-products during the synthesis of this compound?

  • Process Control : Implement real-time monitoring (e.g., in-line FTIR) to track intermediate formation. The CRDC subclass RDF2050108 emphasizes process simulation and control for reducing impurities in chemical engineering workflows .
  • Design of Experiments (DoE) : Use factorial design to test variables (temperature, stoichiometry) systematically. For example, optimizing morpholine ring closure in imidazo[1,2-a]pyrimidine synthesis reduced side-product formation by 30% .

Methodological Resources

  • Structural Data : SC-XRD parameters from analogous compounds .
  • Computational Tools : ICReDD’s reaction path search algorithms , PubChem’s physicochemical property predictions .
  • Safety Protocols : Guidelines for handling reactive intermediates (e.g., bromoacetyl derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.